molecular formula C17H22N4O B2809782 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole CAS No. 2418716-65-9

4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole

Numéro de catalogue: B2809782
Numéro CAS: 2418716-65-9
Poids moléculaire: 298.39
Clé InChI: OBMFTAPAXSARHC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole, also known as Cetuximab, is a monoclonal antibody that targets the epidermal growth factor receptor (EGFR). It is used in the treatment of various types of cancer, including head and neck cancer and colorectal cancer.

Mécanisme D'action

4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole binds to the extracellular domain of the EGFR, preventing the binding of ligands such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-alpha). This prevents the activation of the EGFR signaling pathway, which is involved in cell proliferation, survival, and angiogenesis. This compound also induces antibody-dependent cellular cytotoxicity (ADCC), which involves the activation of immune cells such as natural killer cells and macrophages to kill cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activation of the EGFR signaling pathway, which leads to the inhibition of cell proliferation, survival, and angiogenesis. This compound also induces ADCC, which leads to the killing of cancer cells by immune cells. In addition, this compound has been shown to downregulate the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.

Avantages Et Limitations Des Expériences En Laboratoire

4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole has several advantages and limitations for lab experiments. One advantage is that it is a monoclonal antibody, which allows for the specific targeting of the EGFR. Another advantage is that it induces ADCC, which can be used to study the immune response to cancer cells. One limitation is that it is expensive to produce and purify. Another limitation is that it may not be effective in all patients, as some tumors may have mutations in the EGFR pathway that make them resistant to this compound.

Orientations Futures

There are several future directions for the study of 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole. One direction is the development of combination therapies that target multiple pathways involved in cancer progression. Another direction is the development of biomarkers that can predict which patients will respond to this compound. Additionally, the use of this compound in other types of cancer, such as lung cancer and pancreatic cancer, is being studied. Finally, the development of new monoclonal antibodies that target other receptors involved in cancer progression is also an area of active research.
Conclusion:
This compound is a monoclonal antibody that targets the EGFR and is used in the treatment of various types of cancer. It has been extensively studied in preclinical and clinical trials and has been shown to improve overall survival and progression-free survival in patients with head and neck cancer and colorectal cancer. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study.

Méthodes De Synthèse

4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole is synthesized using hybridoma technology. Hybridoma technology involves the fusion of a B-cell that produces the desired antibody with a myeloma cell that is immortalized. The resulting hybrid cell is capable of producing large quantities of the desired antibody. The hybridoma cells are then cultured in a bioreactor, and the antibody is purified using chromatography.

Applications De Recherche Scientifique

4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole has been extensively studied in preclinical and clinical trials. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In clinical trials, this compound has been used as a monotherapy and in combination with chemotherapy or radiation therapy. It has been shown to improve overall survival and progression-free survival in patients with head and neck cancer and colorectal cancer.

Propriétés

IUPAC Name

4-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-2-21-11-17(18-19-21)14-5-7-16(8-6-14)22-12-15-10-20(15)9-13-3-4-13/h5-8,11,13,15H,2-4,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMFTAPAXSARHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)C2=CC=C(C=C2)OCC3CN3CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.